molecular formula C19H17N5O3S B2997994 N-(4-ethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894067-05-1

N-(4-ethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2997994
CAS No.: 894067-05-1
M. Wt: 395.44
InChI Key: WJNPYPXXUJHLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-2-26-14-7-5-13(6-8-14)20-18(25)12-28-19-22-21-17-10-9-15(23-24(17)19)16-4-3-11-27-16/h3-11H,2,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNPYPXXUJHLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S and a molecular weight of approximately 358.41 g/mol. Its structure features an ethoxyphenyl group linked to a thioacetamide moiety, which is further substituted with a triazolopyridazine derivative.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit promising anticancer properties. For example, compounds containing thiadiazole and oxadiazole moieties have shown IC50 values indicating potent antitumor activity (IC50 = 0.73 µg/mL for one derivative) .

Antimicrobial Activity

The compound's antimicrobial potential has also been assessed through various assays. In vitro studies have demonstrated moderate to high activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .

The proposed mechanism of action for this class of compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For instance, the interaction with DNA or RNA synthesis pathways has been noted in similar derivatives .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of N-(4-ethoxyphenyl)-2-thioacetamides and evaluated their biological activities. The results highlighted that modifications in the substituents significantly influenced their anticancer and antimicrobial activities .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression. The docking simulations suggested strong interactions with key enzymes that are pivotal in tumor metabolism .

Data Tables

Compound NameMolecular Weight (g/mol)IC50 (µg/mL)MIC (µg/mL)Activity Type
N-(4-ethoxyphenyl)-2-thioacetamide358.410.738.0Anticancer
Derivative A372.40.8610.0Antimicrobial
Derivative B360.50.655.0Antimicrobial

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-ethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • The compound is synthesized via multi-step protocols, including:

  • Alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH) .
  • Paal-Knorr condensation to modify amino groups on the triazole ring into pyrrolium fragments .
  • Purification via column chromatography or recrystallization to ensure high purity (>95%) .
    • Key intermediates (e.g., furan-2-yl and triazolo-pyridazine moieties) are synthesized separately and coupled via thioether linkages .

Q. How is the structural integrity of this compound verified during synthesis?

  • Spectroscopic techniques :

  • NMR (¹H and ¹³C) to confirm substituent positions and regioselectivity .
  • FT-IR to validate functional groups (e.g., thioether, acetamide) .
    • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation .
    • X-ray crystallography (if single crystals are obtained) for unambiguous structural elucidation .

Q. What preliminary biological activities have been reported for this compound?

  • Anti-exudative activity : Evaluated in rat models (e.g., formalin-induced edema), showing dose-dependent inhibition of inflammation .
  • Structure-activity relationship (SAR) : Modifications to the ethoxyphenyl or furan-2-yl groups significantly alter efficacy .

Q. What safety protocols are recommended for handling this compound?

  • GHS hazards : Potential acute toxicity (oral, dermal) and irritation (skin/eyes) .
  • Preventive measures :

  • Use PPE (gloves, goggles, lab coat).
  • Work under fume hoods to avoid inhalation .
  • Store in sealed containers at 2–8°C .

Advanced Research Questions

Q. How can researchers optimize the compound’s anti-exudative activity through structural modifications?

  • Substituent tuning :

  • Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
  • Introduce heterocycles (e.g., pyridine) to improve solubility and bioavailability .
    • In silico modeling : Use molecular docking to predict interactions with inflammatory targets (e.g., COX enzymes) .

Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?

  • Degradation pathways : Hydrolysis of the acetamide or thioether bonds in aqueous media (pH 7.4) .
  • Mitigation strategies :

  • Conduct stability studies using HPLC to monitor degradation products.
  • Use lyophilization for long-term storage .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Variables to standardize :

  • Dosage : Ensure consistent molar concentrations across studies.
  • Assay models : Compare in vitro (e.g., cell-based) and in vivo (e.g., rodent) data separately .
    • Statistical validation : Use ANOVA or t-tests to confirm reproducibility .

Q. What mechanistic studies are needed to elucidate the compound’s mode of action?

  • Target identification :

  • Screen against kinase or protease libraries.
  • Use Western blotting to assess inhibition of inflammatory markers (e.g., TNF-α, IL-6) .
    • Pathway analysis : RNA sequencing to identify dysregulated genes in treated vs. control samples .

Q. Are there alternative synthetic routes to improve yield or scalability?

  • Microwave-assisted synthesis : Reduces reaction time for triazole ring formation .
  • Flow chemistry : Enhances reproducibility in thioether coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.